An In-Depth Technical Guide to N-α-Boc-L-α-aminosuberic Acid (Boc-Asu-OH)
An In-Depth Technical Guide to N-α-Boc-L-α-aminosuberic Acid (Boc-Asu-OH)
Abstract: This technical guide provides a comprehensive overview of N-α-Boc-L-α-aminosuberic acid (Boc-Asu-OH), a non-canonical amino acid derivative of significant utility in peptide chemistry, medicinal chemistry, and drug development. We will explore its core physicochemical properties, provide a detailed synthesis protocol, and elucidate its strategic applications as a bifunctional linker and structural component in advanced peptide constructs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile building block.
Introduction and Strategic Importance
N-α-Boc-L-α-aminosuberic acid, hereafter referred to as Boc-Asu-OH, is a synthetic derivative of the eight-carbon dicarboxylic amino acid, L-α-aminosuberic acid. The molecule is characterized by two key features:
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A C6 Aliphatic Side Chain: This linear hydrocarbon chain provides a significant hydrophobic spacer element, which can be used to modulate the pharmacokinetic properties of a peptide or to span a required distance within a complex molecular architecture.
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Two Carboxylic Acid Groups: It possesses both an α-carboxylic acid and a terminal ω-carboxylic acid on the side chain. In the Boc-Asu-OH form, the α-amino group is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, leaving the α-carboxyl group available for standard peptide coupling reactions and the ω-carboxyl group on the side chain available for subsequent, orthogonal modifications.
This unique bifunctionality is the cornerstone of its strategic importance. It allows for its incorporation into a peptide sequence via standard solid-phase peptide synthesis (SPPS), while presenting a reactive handle on the side chain for a variety of modifications. This makes Boc-Asu-OH an invaluable tool for creating peptide-drug conjugates, cyclic peptides, and other complex biomolecules where precise control over molecular architecture is paramount.[1][2]
Physicochemical Properties
The fundamental properties of Boc-Asu-OH define its handling, reactivity, and integration into synthetic workflows. As a non-canonical amino acid, its characteristics are derived from both the amino acid core and the protective Boc group.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]octanedioic acid | N/A |
| Synonyms | Boc-L-α-aminosuberic acid, N-Boc-L-Asu-OH | N/A |
| CAS Number | 66713-87-9 | N/A |
| Molecular Formula | C₁₃H₂₃NO₆ | N/A |
| Molecular Weight | 289.33 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 107-109 °C | N/A |
| Solubility | While specific quantitative data is not widely published, based on its structure, Boc-Asu-OH is expected to be soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and common organic solvents like methanol and dichloromethane. It is expected to have limited solubility in water and non-polar aliphatic hydrocarbons. | [4][5][6] |
| Storage | Store at room temperature in a dry, well-ventilated area. | [1] |
Synthesis and Purification
The synthesis of Boc-Asu-OH is typically achieved through the N-terminal protection of the parent amino acid, L-α-aminosuberic acid. The choice of the Boc group is strategic; it provides robust protection under basic and nucleophilic conditions common in peptide coupling but is readily cleaved with moderate acids like trifluoroacetic acid (TFA), ensuring orthogonality with many other protecting groups.[7]
Representative Synthesis Protocol
The following protocol is adapted from a general, highly-cited procedure for the Boc-protection of amino acids using di-tert-butyl dicarbonate (Boc₂O), a method known for its high yield and clean reaction profile.[7] The causality behind this choice is the mild reaction conditions and the benign nature of the byproducts (t-butanol and CO₂), which simplify purification.
Materials:
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L-α-Aminosuberic acid
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Dioxane
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Water
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1N Sodium Hydroxide (NaOH) solution
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Di-tert-butyl dicarbonate (Boc₂O)
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Ethyl acetate
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Saturated Potassium Hydrogen Sulfate (KHSO₄) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Dissolution: Suspend L-α-aminosuberic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
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Basification: Cool the mixture in an ice bath and adjust the pH to 10-11 by the dropwise addition of 1N NaOH solution with vigorous stirring. It is critical to maintain the temperature at 0-5 °C to prevent premature decomposition of the Boc anhydride.
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Boc-Protection: Add di-tert-butyl dicarbonate (1.1 eq) to the cold, basic solution. Allow the reaction mixture to warm to room temperature and stir overnight. The reaction is typically complete when the solution becomes clear.
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Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted Boc₂O and other non-polar impurities.
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Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a saturated KHSO₄ solution. This step protonates the carboxylate groups and precipitates the product. The choice of a non-hydrochloric acid source prevents potential side reactions.
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Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). The organic layers contain the desired product.
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Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Asu-OH.
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Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid.
Synthesis Workflow Diagram
Caption: Logical workflow for using Boc-Asu-OH in SPPS and subsequent side-chain functionalization.
Conclusion
N-α-Boc-L-α-aminosuberic acid is more than a simple protected amino acid; it is a strategic tool for molecular engineering. Its defined aliphatic chain length and bifunctional nature provide chemists with a reliable and versatile building block for constructing sophisticated molecules with therapeutic and diagnostic potential. From creating stable cyclic peptides to serving as a linchpin in targeted drug conjugates, the applications of Boc-Asu-OH are extensive and continue to expand as the demands for precisely structured biomolecules grow within the fields of chemical biology and drug discovery.
References
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YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Available at: [Link]
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The Royal Society of Chemistry. Experimental Procedures. Available at: [Link]
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TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available at: [Link]
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Organic Syntheses. N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Available at: [Link]
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PubMed. (2005). Design, synthesis, potency, and cytoselectivity of anticancer agents derived by parallel synthesis from alpha-aminosuberic acid. Available at: [Link]
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The Royal Society of Chemistry. Experimental Procedure. Available at: [Link]
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PubMed. (2023). Determination of water content in dimethyl sulfoxide/N,N-dimethyl formamide and methanol content in ethanol by solvatochromism of azo dye.... Available at: [Link]
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PubMed. (2011). Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides. Available at: [Link]
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Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with?. Available at: [Link]
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ResearchGate. (2005). Design, Synthesis, Potency, and Cytoselectivity of Anticancer Agents Derived by Parallel Synthesis from α-Aminosuberic Acid. Available at: [Link]
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Nature. (2011). Contemporary strategies for peptide macrocyclization. Available at: [Link]
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ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
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